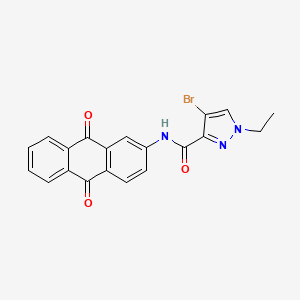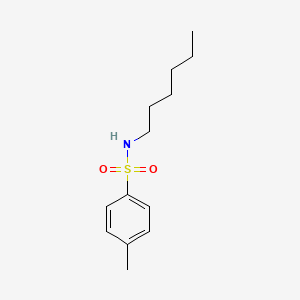![molecular formula C15H14F2N4O3 B10948367 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B10948367.png)
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and difluoromethyl groups, and an acetamide moiety linked to a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the cyclopropyl and difluoromethyl groups through substitution reactions. The final step includes the acylation of the pyrazole derivative with 2-nitrophenylacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro-oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
- 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4-methylphenoxy)-5-nitrophenyl]acetamide
Uniqueness
2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyclopropyl and difluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H14F2N4O3 |
|---|---|
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H14F2N4O3/c16-15(17)13-7-11(9-5-6-9)19-20(13)8-14(22)18-10-3-1-2-4-12(10)21(23)24/h1-4,7,9,15H,5-6,8H2,(H,18,22) |
Clé InChI |
USXRKPUGHWXFMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN(C(=C2)C(F)F)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10948285.png)
![9-Ethyl-2-(3-methoxyphenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948292.png)
![N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948300.png)
![5-(5-Ethylthiophen-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10948306.png)
![2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10948313.png)
![ethyl (2E)-2-[4-(benzyloxy)benzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948315.png)
![13-(difluoromethyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10948318.png)


![2-amino-4-{3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10948340.png)
![ethyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10948346.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B10948349.png)
![N-[1-(dipentylamino)propan-2-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10948355.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10948363.png)
